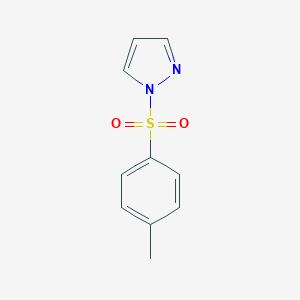

1-Tosylpyrozole

Beschreibung

The exact mass of the compound 1-Tosylpyrozole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 269428. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Tosylpyrozole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Tosylpyrozole including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-(4-methylphenyl)sulfonylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-9-3-5-10(6-4-9)15(13,14)12-8-2-7-11-12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDFZXGSBGXAPLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00313364 | |

| Record name | 1-Tosylpyrozole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00313364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6126-10-9 | |

| Record name | 6126-10-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269428 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Tosylpyrozole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00313364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Tosylpyrazole: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Tosylpyrazole is a versatile heterocyclic compound that has garnered significant attention in organic synthesis and medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, structural features, synthesis, and diverse applications. The strategic importance of the tosyl group, acting as both a protecting group and an activating group, is explored in detail. This document serves as a technical resource for researchers leveraging 1-Tosylpyrazole in the design and synthesis of novel chemical entities.

Introduction: The Significance of the Pyrazole Scaffold and N-Sulfonylation

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. The functionalization of the pyrazole ring is a key strategy for modulating its physicochemical and pharmacological profiles. N-arylsulfonylation of pyrazole, leading to compounds such as 1-Tosylpyrazole, offers a powerful tool for synthetic chemists. The tosyl (p-toluenesulfonyl) group not only serves as a robust protecting group for the pyrazole nitrogen but also influences the reactivity of the heterocyclic ring, enabling a variety of chemical transformations. This guide will delve into the technical details of 1-Tosylpyrazole, providing insights into its behavior and utility in a research and development setting.

Chemical Structure and Properties

1-Tosylpyrazole is characterized by a pyrazole ring in which one of the nitrogen atoms is substituted with a p-toluenesulfonyl group.

Molecular Structure:

Caption: Molecular structure of 1-Tosylpyrazole.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂O₂S | [1] |

| Molecular Weight | 222.26 g/mol | [1] |

| CAS Number | 17843-13-5 | N/A |

| Appearance | White to off-white solid | General Observation |

| Melting Point | 67-70 °C (for pyrazole) | [2] |

| Solubility | Soluble in many organic solvents such as chloroform and methanol. Limited solubility in water. | [2][3] |

| Storage | Store in a cool, dry place. | General laboratory practice |

Spectral Data:

The structural characterization of 1-Tosylpyrazole and its derivatives is routinely performed using spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum of 1-Tosylpyrazole would be expected to show characteristic signals for the pyrazole ring protons and the tosyl group protons. The protons on the pyrazole ring typically appear as distinct multiplets in the aromatic region. The aromatic protons of the tosyl group usually appear as two doublets, and the methyl protons as a singlet around 2.4 ppm.[1]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon framework. The carbon atoms of the pyrazole ring and the tosyl group will have characteristic chemical shifts.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum of 1-Tosylpyrazole will exhibit characteristic absorption bands for the sulfonyl group (S=O) stretches, typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The mass spectrum of 1-Tosylpyrazole will show a molecular ion peak corresponding to its molecular weight.[1]

Synthesis of 1-Tosylpyrazole

The most common and straightforward method for the synthesis of 1-Tosylpyrazole is the reaction of pyrazole with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base.

Reaction Workflow:

Caption: General workflow for the synthesis of 1-Tosylpyrazole.

Detailed Experimental Protocol:

-

Reaction Setup: To a solution of pyrazole (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base (1.1-1.5 equivalents), for example, triethylamine or pyridine. Cool the mixture to 0 °C in an ice bath.

-

Addition of Tosyl Chloride: Slowly add a solution of p-toluenesulfonyl chloride (1.05 equivalents) in the same solvent to the reaction mixture with continuous stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Workup: Quench the reaction with water and extract the product with an organic solvent like DCM or ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure 1-Tosylpyrazole.

Key Reactions and Mechanistic Insights

The tosyl group in 1-Tosylpyrazole significantly influences its reactivity, making it a valuable intermediate in various chemical transformations.

Detosylation: Removal of the Protecting Group

The tosyl group can be cleaved under specific conditions to regenerate the N-H of the pyrazole ring. This deprotection is crucial in multi-step syntheses.

Common Deprotection Methods:

-

Basic Hydrolysis: Treatment with a strong base, such as sodium hydroxide or potassium hydroxide, in a suitable solvent system (e.g., methanol/water) at elevated temperatures.

-

Reductive Cleavage: Using reducing agents like sodium amalgam or magnesium in methanol.

-

Fluoride-Ion Mediated Cleavage: Reagents such as tetrabutylammonium fluoride (TBAF) can be effective for the removal of the tosyl group, particularly in the presence of silyl groups.[4]

Deprotection Workflow:

Sources

- 1. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole | 288-13-1 [chemicalbook.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Just a little, please - GalChimia [galchimia.com]

An In-Depth Technical Guide to the Synthesis of 1-Tosylpyrazole from Tosylhydrazine

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-Tosylpyrazole, a valuable building block in medicinal chemistry and organic synthesis. The core of this guide focuses on the robust and widely applicable Knorr pyrazole synthesis, detailing the reaction of tosylhydrazine with a stable malondialdehyde equivalent. This document is designed to equip researchers, scientists, and drug development professionals with the necessary theoretical understanding and practical knowledge to successfully synthesize and utilize 1-Tosylpyrazole in their work. The guide delves into the reaction mechanism, provides a detailed, step-by-step experimental protocol, and discusses the significance and applications of this versatile heterocyclic compound.

Introduction: The Significance of 1-Tosylpyrazole

Pyrazole and its derivatives are a cornerstone of heterocyclic chemistry, renowned for their wide range of biological activities and applications in drug discovery.[1] The pyrazole scaffold is a key pharmacophore in numerous approved drugs, exhibiting anti-inflammatory, analgesic, and anticancer properties. The introduction of a tosyl (p-toluenesulfonyl) group onto the pyrazole nitrogen at the 1-position yields 1-Tosylpyrazole, a compound of significant synthetic utility.

The tosyl group serves a dual purpose. Firstly, it acts as an effective protecting group for the pyrazole nitrogen, allowing for selective functionalization at other positions of the pyrazole ring. Secondly, the electron-withdrawing nature of the tosyl group can activate the pyrazole ring for certain transformations and influence its reactivity. This makes 1-Tosylpyrazole a versatile intermediate for the synthesis of complex, substituted pyrazoles that are often challenging to access directly. In the realm of drug development, the ability to fine-tune the substitution pattern of a pharmacophore is paramount, and 1-Tosylpyrazole provides a reliable platform to achieve this.

The Knorr Pyrazole Synthesis: A Time-Tested Approach

The synthesis of 1-Tosylpyrazole is most effectively achieved through the Knorr pyrazole synthesis, a classic and highly reliable method for constructing the pyrazole ring.[2][3] This reaction involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[4] In the context of this guide, the reactants are tosylhydrazine and a synthetic equivalent of malondialdehyde.

The Challenge of Malondialdehyde and a Practical Solution

Malondialdehyde, the simplest 1,3-dicarbonyl compound, is inherently unstable and prone to polymerization. To circumvent this, a more stable, protected form is employed. 1,1,3,3-Tetramethoxypropane is an excellent and commonly used malondialdehyde equivalent. In the presence of an acid catalyst, it readily hydrolyzes in situ to generate the reactive malondialdehyde for the subsequent condensation with tosylhydrazine.

Unraveling the Reaction Mechanism

The Knorr synthesis of 1-Tosylpyrazole from tosylhydrazine and 1,1,3,3-tetramethoxypropane proceeds through a well-established, acid-catalyzed mechanism. Understanding these steps is crucial for optimizing reaction conditions and troubleshooting potential issues.

-

In Situ Generation of Malondialdehyde: The reaction commences with the acid-catalyzed hydrolysis of 1,1,3,3-tetramethoxypropane to generate the reactive malondialdehyde.

-

Hydrazone Formation: The more nucleophilic nitrogen of tosylhydrazine attacks one of the carbonyl groups of malondialdehyde to form a tosylhydrazone intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the tosylhydrazone then undergoes an intramolecular nucleophilic attack on the remaining carbonyl group.

-

Dehydration and Aromatization: The resulting cyclic intermediate readily dehydrates to form the stable, aromatic 1-Tosylpyrazole ring.

Figure 1. Reaction mechanism for the synthesis of 1-Tosylpyrazole.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, self-validating protocol for the synthesis of 1-Tosylpyrazole. Adherence to these steps, coupled with good laboratory practice, will ensure a successful outcome.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Amount |

| p-Toluenesulfonylhydrazide (Tosylhydrazine) | C₇H₁₀N₂O₂S | 186.23 | 10 | 1.86 g |

| 1,1,3,3-Tetramethoxypropane | C₇H₁₆O₄ | 164.20 | 11 | 1.81 g (1.85 mL) |

| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | Catalytic | ~0.5 mL |

| Ethanol (95%) | C₂H₅OH | 46.07 | - | 50 mL |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | - | As needed |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | For extraction & TLC |

| Hexane | C₆H₁₄ | 86.18 | - | For extraction & TLC |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | For drying |

Experimental Procedure

Figure 2. Experimental workflow for the synthesis of 1-Tosylpyrazole.

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve p-toluenesulfonylhydrazide (1.86 g, 10 mmol) in 50 mL of 95% ethanol. Stir the mixture until the solid is completely dissolved.

-

Reagent Addition: To the stirred solution, add 1,1,3,3-tetramethoxypropane (1.81 g, 1.85 mL, 11 mmol) followed by a catalytic amount of glacial acetic acid (approximately 0.5 mL).

-

Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain the reflux for 4-6 hours.

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 30:70 v/v) as the eluent. The disappearance of the tosylhydrazine spot and the appearance of a new, less polar product spot will indicate the reaction's progression.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Aqueous Work-up: To the resulting residue, add 50 mL of water and 50 mL of ethyl acetate. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.

-

Drying and Concentration: Wash the combined organic layers with a saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (1 x 30 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%) to afford 1-Tosylpyrazole as a white solid.

Product Characterization and Validation

The identity and purity of the synthesized 1-Tosylpyrazole should be confirmed through spectroscopic analysis and determination of its melting point.

-

Appearance: White crystalline solid.

-

Yield: Typically 70-85%.

-

Melting Point: 112-114 °C.

-

¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 2.8 Hz, 1H), 7.85 (d, J = 8.4 Hz, 2H), 7.59 (d, J = 1.6 Hz, 1H), 7.37 (d, J = 8.4 Hz, 2H), 6.45 (dd, J = 2.8, 1.6 Hz, 1H), 2.45 (s, 3H).

-

¹³C NMR (101 MHz, CDCl₃): δ 146.3, 143.2, 134.5, 130.2, 128.9, 128.1, 111.4, 21.8.

Applications and Synthetic Utility

1-Tosylpyrazole is a valuable and versatile building block in organic synthesis, primarily serving two key roles:

A Protected Precursor to Substituted Pyrazoles

The tosyl group effectively protects the N1 position of the pyrazole ring, allowing for regioselective functionalization at other positions (C3, C4, and C5) through various reactions such as lithiation followed by quenching with electrophiles. This approach provides access to a wide array of substituted pyrazoles that are of interest in medicinal chemistry.

Deprotection to Unveil the Parent Pyrazole

The tosyl group can be readily removed under specific conditions to yield the free pyrazole. This deprotection step is crucial when the final target molecule requires an unsubstituted N-H pyrazole moiety for biological activity or for further synthetic transformations. Common methods for the deprotection of N-tosylpyrazoles include:

-

Basic Hydrolysis: Treatment with a strong base such as sodium hydroxide in a suitable solvent.

-

Reductive Cleavage: Using reducing agents like magnesium in methanol or samarium iodide.

The choice of deprotection method depends on the sensitivity of other functional groups present in the molecule.

Role in Cross-Coupling Reactions

While the pyrazole ring itself can participate in cross-coupling reactions, the N-tosyl group can influence the reactivity and regioselectivity of such transformations. Furthermore, N'-tosyl arylhydrazines, the precursors to 1-Tosylpyrazole, have been utilized in palladium-catalyzed Suzuki cross-coupling reactions, highlighting the broader utility of tosyl-protected nitrogen compounds in modern synthetic chemistry.[5]

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis of 1-Tosylpyrazole from tosylhydrazine via the Knorr pyrazole synthesis. By elucidating the reaction mechanism, offering a step-by-step experimental protocol, and discussing the compound's applications, this document serves as a valuable resource for researchers in both academic and industrial settings. The robust nature of this synthesis, coupled with the synthetic versatility of the resulting 1-Tosylpyrazole, underscores its importance as a key intermediate in the pursuit of novel chemical entities with potential therapeutic applications. The provided characterization data ensures that researchers can confidently validate the integrity of their synthesized product, adhering to the principles of scientific rigor and reproducibility.

References

- J&K Scientific LLC. (2026, February 23). Knorr Pyrazole Synthesis.

- Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.

- BenchChem. (n.d.). Detailed experimental protocol for Knorr pyrazole synthesis.

- Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL.

- Royal Society of Chemistry. (2024).

- Royal Society of Chemistry. (2018).

- Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm).

- Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.

- RSC Publishing. (2015, February 26). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles.

- ResearchGate. (n.d.). 13 C NMR spectra of N-tosyl pyrrole. [Download Scientific Diagram].

- Semantic Scholar. (2015, March 4). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles.

- Semantic Scholar. (1991). Solvent effects on the 13C NMR parameters (δ 13C chemical shifts and 1H-13C coupling constants) of 1-methylpyrazole and 1-methylimidazole.

- ResearchGate. (2026, August 6). Green Protection of Pyrazole, Thermal Isomerization and Deprotection of Tetrahydropyranylpyrazoles, and High‐Yield, One‐Pot Synthesis of 3(5)‐Alkylpyrazoles. [Request PDF].

- ResearchGate. (n.d.). Oxidative Heck cross‐coupling on 1‐tosyl‐2‐vinyl‐1H‐imidazole 6 using.... [Download Scientific Diagram].

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- PDF. (n.d.). 13-C NMR Chemical Shift Table.pdf.

- ResearchGate. (n.d.). p‐toluenesulfonyl hydrazide.

- ResearchGate. (n.d.). 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. [Download Scientific Diagram].

- Liu, J. B., Yan, H., Chen, H. X., Luo, Y., Weng, J., & Lu, G. (2013). Palladium-catalyzed Suzuki Cross-Coupling of N'-tosyl Arylhydrazines.

- Wikipedia. (n.d.). p-Toluenesulfonyl hydrazide.

- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.

- Reddit. (2024, July 25). 1H NMR of pyrazole. r/chemhelp.

- MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.

- PMC. (2020, July 31). Impact of Cross-Coupling Reactions in Drug Discovery and Development.

- ResearchGate. (n.d.). Table 2 . 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm]. [Download Table].

- NIH. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.

Sources

An In-depth Technical Guide to 1-Tosylpyrazole for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of 1-Tosylpyrazole, a key heterocyclic compound, for researchers, scientists, and professionals in the field of drug development. We will delve into its fundamental properties, synthesis methodologies, and its burgeoning applications in medicinal chemistry, grounded in established scientific principles and supported by authoritative references.

Core Properties of 1-Tosylpyrazole

1-Tosylpyrazole is a stable, crystalline solid that serves as a versatile intermediate in organic synthesis. Its chemical structure features a pyrazole ring N-substituted with a tosyl (p-toluenesulfonyl) group. This tosyl group acts as a robust protecting group and can influence the reactivity of the pyrazole ring, making it a valuable tool in the synthesis of complex molecules.

| Property | Value | Source |

| CAS Number | 6126-10-9 | [1] |

| Molecular Formula | C₁₀H₁₀N₂O₂S | [1] |

| Molecular Weight | 222.26 g/mol | [1] |

Synthesis of 1-Tosylpyrazole: Methodologies and Mechanisms

The synthesis of 1-Tosylpyrazole and its derivatives can be achieved through various routes. The choice of method often depends on the desired substitution pattern, available starting materials, and scalability.

Temperature-Controlled Divergent Synthesis

A notable and practical approach involves the temperature-controlled divergent synthesis from common starting materials. This method allows for the selective formation of either pyrazoles or 1-tosyl-1H-pyrazoles through electrophilic cyclization without the need for transition-metal catalysts or oxidants. By simply adjusting the reaction temperature, moderate to excellent yields can be achieved, highlighting a green and efficient synthetic strategy.[1]

One-Pot, Three-Component Synthesis

An efficient, one-pot, three-component procedure allows for the preparation of 3,5-disubstituted 1H-pyrazoles. This method involves the condensation of a substituted aromatic aldehyde with tosylhydrazine, followed by a cycloaddition with a terminal alkyne. This approach is valued for its tolerance of various functional groups and its applicability to sterically hindered substrates.

Iodocyclization of N-Propargyl-N′-tosylhydrazines

The treatment of N-propargyl-N'-tosylhydrazines with molecular iodine in the presence of a base like sodium bicarbonate provides a transition-metal-free method for synthesizing 5-substituted 4-iodo-1-tosylpyrazoles in good yields.[2] This iodinated intermediate can then be further functionalized, offering a strategic route to a variety of substituted pyrazoles.

Experimental Workflow: General Synthesis of Substituted 1-Tosylpyrazoles

Below is a generalized workflow for the synthesis of substituted 1-Tosylpyrazoles based on the reaction of a 1,3-dicarbonyl compound with tosylhydrazine, a variation of the Knorr pyrazole synthesis.

Caption: Generalized workflow for the synthesis of 1-Tosylpyrazole derivatives.

Applications in Drug Discovery and Development

The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[3][4] The tosyl group in 1-Tosylpyrazole can serve as a handle for further chemical modifications or as a key pharmacophoric element.

Anti-inflammatory and Analgesic Agents

Pyrazole derivatives are well-known for their anti-inflammatory and analgesic properties. For instance, celecoxib, a selective COX-2 inhibitor, features a pyrazole core. Research into novel tosylpyrazole compounds has shown promise in developing new antinociceptive agents.[5] One study investigated a novel tosylpyrazole compound, demonstrating its ability to abolish mechanical allodynia in mouse models of pain without the gastric side effects associated with some traditional non-steroidal anti-inflammatory drugs (NSAIDs).[5]

Anticancer Therapeutics

The pyrazole moiety is a key component in a number of anticancer drugs.[3] Derivatives of pyrazole-tosylamide have been designed and synthesized as apoptosis inducers. These compounds have shown antiproliferative effects against various cancer cell lines, including breast cancer.[6] Their mechanism of action is believed to involve the inhibition of the anti-apoptotic protein BCL-2 and the activation of caspase-3, a key executioner of apoptosis.[6]

Conceptual Signaling Pathway: Pro-Apoptotic Action of Pyrazole-Tosylamide Derivatives

The following diagram illustrates the conceptual pathway by which certain pyrazole-tosylamide derivatives may induce apoptosis in cancer cells.

Caption: Conceptual pro-apoptotic mechanism of pyrazole-tosylamide derivatives.

Bioisosteric Replacement in Drug Design

In drug design, the pyrazole ring can act as a bioisostere for a benzene ring. This substitution can lead to improved physicochemical properties, such as enhanced potency and better water solubility. The nitrogen atoms in the pyrazole ring can also participate in hydrogen bonding interactions with biological targets, which is a crucial aspect of drug-receptor binding.

Spectroscopic Characterization

The structural elucidation of 1-Tosylpyrazole and its derivatives relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

-

¹H NMR Spectroscopy: The proton NMR spectrum of 1-Tosylpyrazole would be expected to show characteristic signals for the protons on the pyrazole ring and the tosyl group. The pyrazole protons would appear as distinct multiplets in the aromatic region, while the methyl protons of the tosyl group would be a singlet in the upfield region. The aromatic protons of the tosyl group would also be present as a set of doublets.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon framework of the molecule. Distinct signals would be observed for the carbons of the pyrazole ring and the tosyl group.

-

IR Spectroscopy: The IR spectrum would display characteristic absorption bands for the sulfonyl group (S=O) of the tosyl moiety, typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be observable.

While specific, detailed spectral data for the parent 1-Tosylpyrazole is not provided in the readily available literature, the general principles of NMR and IR spectroscopy for pyrazole and tosyl-containing compounds are well-established and can be used for structural confirmation.[7]

Conclusion

1-Tosylpyrazole is a compound of significant interest to the scientific community, particularly those involved in synthetic and medicinal chemistry. Its versatile synthesis and the proven therapeutic potential of the pyrazole scaffold make it a valuable building block for the development of new pharmaceuticals. This guide has provided a foundational understanding of its core properties, synthesis, and applications, intended to support and inspire further research and innovation in this exciting area.

References

-

Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (n.d.). National Institutes of Health (NIH). Retrieved January 10, 2026, from [Link]

-

Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 10, 2026, from [Link]

-

Facile One-Pot Preparation of 5-Substituted 4-Iodo-1-tosylpyrazoles from N-Propargyl-N′-tosylhydrazines through Iodocyclization. (2022). Synthesis, 54(12), 2755-2764. Retrieved January 10, 2026, from [Link]

-

Synthesis of 1,3,5‐trisubstituted pyrazoles 2 (Ts=tosyl, Bn=benzyl). (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

-

Antinociceptive effect of a novel tosylpyrazole compound in mice. (2009). European Journal of Pharmacology, 616(1-3), 83-90. Retrieved January 10, 2026, from [Link]

-

SYNTHESIS AND CYTOTOXICITY ACTIVITY OF SOME NOVEL HYDRAZIDE, PYRAZOLE, ISOXAZOLE, PYRIMIDINE AND FUSED PYRAN-2-ONE DERIVATIVES. (2015). International Journal of Pharmaceutical Sciences and Research, 6(5), 2030-2041. Retrieved January 10, 2026, from [Link]

-

Table 2. 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

-

Discovery of New Pyrazole-Tosylamide Derivatives as Apoptosis Inducers Through BCL-2 Inhibition and Caspase-3 Activation. (2025). Chem Biodivers, 22(2), e202401673. Retrieved January 10, 2026, from [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2021). Molecules, 26(16), 4981. Retrieved January 10, 2026, from [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). Signal Transduction and Targeted Therapy, 7(1), 1-38. Retrieved January 10, 2026, from [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 10, 2026, from [Link]

-

Shapiro reaction. (n.d.). In Wikipedia. Retrieved January 10, 2026, from [Link]

-

Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (2012). Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. Retrieved January 10, 2026, from [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry, 15(21), 2011-2035. Retrieved January 10, 2026, from [Link]

-

synthesis of pyrazoles. (2019, January 19). YouTube. Retrieved January 10, 2026, from [Link]

-

Organic Chemistry: Tosylates and Pyridine (Easy Explanation with Practice Problems!). (2025, July 16). YouTube. Retrieved January 10, 2026, from [Link]

-

NMR-spectroscopic analysis of mixtures: from structure to function. (2012). Angewandte Chemie International Edition, 51(48), 11900-11917. Retrieved January 10, 2026, from [Link]

-

Tocilizumab. (2024). In StatPearls. StatPearls Publishing. Retrieved January 10, 2026, from [Link]

-

The pharmacology and mechanism of action of riluzole. (1996). Neurology, 47(6 Suppl 4), S233-S241. Retrieved January 10, 2026, from [Link]

Sources

- 1. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antinociceptive effect of a novel tosylpyrazole compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of New Pyrazole-Tosylamide Derivatives as Apoptosis Inducers Through BCL-2 Inhibition and Caspase-3 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

spectroscopic data of 1-Tosylpyrazole (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Tosylpyrazole

This guide provides a comprehensive analysis of the spectroscopic data for 1-Tosylpyrazole (C₁₀H₁₀N₂O₂S), a key building block in synthetic and medicinal chemistry. As researchers and drug development professionals, a thorough understanding of a molecule's structural and electronic properties is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this characterization, offering a detailed fingerprint of the molecular architecture. This document moves beyond a simple recitation of data, delving into the causal relationships between molecular structure and spectral output, providing field-proven insights into data acquisition and interpretation.

Molecular Structure and Spectroscopic Overview

1-Tosylpyrazole is comprised of a pyrazole ring N-substituted with a p-toluenesulfonyl (tosyl) group. This combination of a five-membered aromatic heterocycle and a strongly electron-withdrawing sulfonyl moiety results in a unique electronic environment that is clearly delineated by various spectroscopic methods. The structural confirmation of this compound relies on a cohesive interpretation of ¹H NMR, ¹³C NMR, IR, and MS data, where each technique provides a unique and complementary piece of the structural puzzle.

Caption: Molecular structure of 1-Tosylpyrazole with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 1-Tosylpyrazole, both ¹H and ¹³C NMR provide unambiguous evidence for the connectivity and electronic environment of the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of 1-Tosylpyrazole is characterized by distinct signals for the pyrazole ring protons and the tosyl group protons. The electron-withdrawing nature of the N-tosyl group significantly influences the chemical shifts of the pyrazole protons, shifting them downfield compared to unsubstituted pyrazole.[1]

Table 1: Predicted ¹H NMR Spectral Data for 1-Tosylpyrazole (in CDCl₃, 400 MHz)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-5 (Pyrazole) | ~8.2 - 8.0 | Doublet (d) | ~2.5 - 3.0 | 1H |

| H-3 (Pyrazole) | ~7.8 - 7.6 | Doublet (d) | ~1.5 - 2.0 | 1H |

| H-4 (Pyrazole) | ~6.5 - 6.4 | Triplet (t) or dd | ~2.0 - 2.5 | 1H |

| H-ortho (Tosyl) | ~7.9 - 7.8 | Doublet (d) | ~8.0 - 8.5 | 2H |

| H-meta (Tosyl) | ~7.4 - 7.3 | Doublet (d) | ~8.0 - 8.5 | 2H |

| CH₃ (Tosyl) | ~2.45 | Singlet (s) | - | 3H |

Interpretation and Causality:

-

Pyrazole Protons: The H-5 proton is the most downfield of the pyrazole signals due to its proximity to the N-sulfonyl group and the adjacent nitrogen (N1), which exert a strong deshielding effect. H-3 is also downfield, while H-4, situated between two carbons, resonates at a higher field. The coupling pattern (H-5 couples with H-4, H-3 couples with H-4, and H-4 couples with both) is characteristic of this system.

-

Tosyl Protons: The tosyl group displays a classic AA'BB' system for its aromatic protons. The ortho-protons (adjacent to the sulfonyl group) are deshielded and appear downfield relative to the meta-protons. The methyl group gives a characteristic singlet at approximately 2.45 ppm.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of 1-Tosylpyrazole in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not contain it.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse (zg30).

-

Spectral Width: ~12-16 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (D1): 1-2 seconds.

-

Number of Scans: 8-16, depending on sample concentration.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (CDCl₃ at δ 7.26 ppm) or TMS.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton. Due to the C₂ symmetry of the tosyl group, it shows only four signals for its six aromatic carbons. The pyrazole ring carbons are distinct. Data from close analogs, such as 4-iodo-1-tosylpyrazole, provide excellent reference points for chemical shift assignments.[2]

Table 2: Predicted ¹³C NMR Spectral Data for 1-Tosylpyrazole (in CDCl₃, 100 MHz)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-5 (Pyrazole) | ~144 - 142 |

| C-3 (Pyrazole) | ~133 - 131 |

| C-4 (Pyrazole) | ~110 - 108 |

| C-ipso (Tosyl) | ~146 - 145 |

| C-para (Tosyl) | ~134 - 133 |

| C-ortho (Tosyl) | ~130 - 129 |

| C-meta (Tosyl) | ~128 - 127 |

| CH₃ (Tosyl) | ~22 - 21 |

Interpretation and Causality:

-

Pyrazole Carbons: Similar to the protons, the C-5 carbon is the most deshielded in the pyrazole ring due to the direct attachment to the sulfonated nitrogen. C-3 and C-4 resonate at higher fields. The chemical shifts are sensitive to the electronic effects of the substituent on the nitrogen atom.[3]

-

Tosyl Carbons: The ipso-carbon (C-S) and para-carbon (C-CH₃) are quaternary and often show lower intensity in proton-decoupled spectra. The chemical shifts are typical for a p-substituted benzene ring.[4]

Caption: Workflow for ¹³C NMR analysis of 1-Tosylpyrazole.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the key functional groups within a molecule. For 1-Tosylpyrazole, the most prominent and diagnostic peaks arise from the sulfonyl (SO₂) group and the aromatic rings.[5][6]

Table 3: Characteristic IR Absorption Bands for 1-Tosylpyrazole

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~3150 - 3100 | C-H Stretch | Aromatic (Pyrazole & Tosyl) | Medium-Weak |

| ~1595, ~1490 | C=C Stretch | Aromatic Rings | Medium |

| ~1380 - 1360 | Asymmetric SO₂ Stretch | Sulfonyl | Strong |

| ~1190 - 1170 | Symmetric SO₂ Stretch | Sulfonyl | Strong |

| ~1100 - 1000 | In-plane C-H Bending | Aromatic Rings | Medium |

| ~815 | Out-of-plane C-H Bending | p-disubstituted benzene | Strong |

Interpretation and Causality:

The trustworthiness of the structural assignment is significantly enhanced by the presence of two very strong absorption bands characteristic of the sulfonyl group. The asymmetric stretch appears at a higher frequency (~1370 cm⁻¹) than the symmetric stretch (~1180 cm⁻¹). These peaks are often the most intense in the spectrum and serve as a definitive marker for the tosyl moiety. The aromatic C-H stretches appear above 3000 cm⁻¹, distinguishing them from aliphatic C-H stretches.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a small amount of solid 1-Tosylpyrazole powder onto the crystal.

-

Pressure Application: Lower the press arm to ensure firm contact between the sample and the crystal. Consistent pressure is key for reproducible results.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Cleaning: Clean the crystal thoroughly after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering direct confirmation of its elemental composition and substructural components. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecular ion [M+H]⁺ is typically observed.

Molecular Formula: C₁₀H₁₀N₂O₂S Monoisotopic Mass: 222.05 g/mol

Table 4: Predicted ESI-MS Fragmentation Data for 1-Tosylpyrazole

| m/z | Proposed Fragment | Formula of Ion |

| 223.06 | [M+H]⁺ | [C₁₀H₁₁N₂O₂S]⁺ |

| 155.01 | [Tos]⁺ | [C₇H₇O₂S]⁺ |

| 91.05 | [Tropylium]⁺ | [C₇H₇]⁺ |

| 68.04 | [Pyrazole+H]⁺ | [C₃H₅N₂]⁺ |

Interpretation and Fragmentation Pathway:

The primary validation from MS is the observation of the molecular ion peak. For ESI, this will be the [M+H]⁺ ion at m/z 223.06. The most common fragmentation pathway involves the cleavage of the relatively weak N-S bond. This can lead to two characteristic fragment ions:

-

The Tosyl Cation (m/z 155): This fragment corresponds to the p-toluenesulfonyl portion.

-

The Pyrazole Radical/Protonated Pyrazole (m/z 68): The remaining pyrazole moiety.

A subsequent, highly characteristic fragmentation of the tosyl group is the loss of SO₂ to form the tropylium ion at m/z 91, a very common and stable fragment in the mass spectra of toluene-containing compounds.[7]

Caption: Proposed ESI-MS fragmentation pathway for 1-Tosylpyrazole.

Experimental Protocol: ESI-MS Acquisition

-

Sample Preparation: Prepare a dilute solution of 1-Tosylpyrazole (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with 0.1% formic acid to promote protonation.

-

Infusion: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.[8]

-

Instrument Parameters (Positive Ion Mode):

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 100-150 °C.

-

Nebulizing Gas (N₂): Set to an appropriate pressure for a stable spray.

-

Mass Range: Scan from m/z 50 to 500.

-

-

Data Analysis: Identify the [M+H]⁺ peak and major fragment ions. For high-resolution MS (HRMS), the measured exact mass can be used to confirm the elemental formula to within a few ppm.

Conclusion: A Self-Validating Spectroscopic System

The structural elucidation of 1-Tosylpyrazole is a self-validating process when these spectroscopic techniques are used in concert. ¹H and ¹³C NMR establish the precise C-H framework and connectivity. IR spectroscopy provides definitive proof of the critical sulfonyl functional group. Finally, mass spectrometry confirms the molecular weight and provides fragmentation data consistent with the proposed structure. This multi-faceted approach ensures the highest degree of confidence in the identity and purity of the compound, a critical requirement for its application in research and development.

References

-

The Royal Society of Chemistry. Supplementary Information. Available at: [Link]

-

Laatikainen, R., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry. Available at: [Link]

-

The Royal Society of Chemistry. Supplementary Information for Direct N-heterocyclization of hydrazines to access styrylated pyrazoles. Available at: [Link]

-

Oregon State University. 13C NMR Chemical Shifts. Available at: [Link]

-

SpectraBase. 4-JOD-1-TOSYLPYRAZOL [13C NMR]. Available at: [Link]

- Hockstedler, A. N., et al. (2018). ¹³C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. Magnetic Resonance in Chemistry.

-

ResearchGate. Synthesis, Characterization, and Structural Elucidation of a Novel (E)-1-(1-Phenyl-1H-pyrazol-4-yl) -N-(1-(p-tolyl). Available at: [Link]

-

ResearchGate. 13C NMR spectra of N-tosyl pyrrole. Available at: [Link]

-

The Royal Society of Chemistry. S1 Copies of by 1H and 13C NMR spectra. Available at: [Link]

-

University of Colorado Boulder. IR Chart. Available at: [Link]

-

ResearchGate. Synthesis and Characterization of Some New Pyrazole Compounds. Available at: [Link]

-

ResearchGate. 1H-NMR spectrum of pyrazole. Available at: [Link]

-

National Institutes of Health. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Available at: [Link]

-

MDPI. An Innovative Strategy for Untargeted Mass Spectrometry Data Analysis. Available at: [https://www.mdpi.com/22 Molecules 2017, 22, 163; doi:10.3390/molecules22010163]([Link] Molecules 2017, 22, 163; doi:10.3390/molecules22010163)

-

National Institutes of Health. Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. Available at: [Link]

-

University of Wroclaw. Table of Characteristic IR Absorptions. Available at: [Link]

-

National Institutes of Health. Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Available at: [Link]

-

NC State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Available at: [Link]

-

ResearchGate. Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. Available at: [Link]

-

OSTI.GOV. Intact mass spectrometry screening to optimize hydroxyl radical dose for protein footprinting. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. researchgate.net [researchgate.net]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. osti.gov [osti.gov]

solubility of 1-Tosylpyrazole in common organic solvents

An In-depth Technical Guide to the Solubility of 1-Tosylpyrazole in Common Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of 1-Tosylpyrazole, a key reagent in synthetic organic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, predicted solubility profiles across a range of common organic solvents, and detailed experimental protocols for accurate determination.

Introduction to 1-Tosylpyrazole and its Significance

1-Tosylpyrazole (1-(p-toluenesulfonyl)pyrazole) is a stable, crystalline solid widely employed in organic synthesis. Its primary utility lies in its function as a versatile pyrazole-transfer agent, crucial for the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry. Understanding its solubility is paramount for optimizing reaction conditions, developing purification strategies (such as recrystallization), and formulating solutions for various applications.

Theoretical Framework: Predicting the Solubility of 1-Tosylpyrazole

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[1][2] To predict the solubility of 1-Tosylpyrazole, we must first analyze its molecular structure and inherent chemical properties.

Molecular Structure and Polarity Analysis:

1-Tosylpyrazole possesses a molecular formula of C₁₀H₁₀N₂O₂S. Its structure features a polar sulfonyl group (-SO₂-), an aromatic tosyl group, and a pyrazole ring. The presence of electronegative oxygen and nitrogen atoms creates significant dipole moments within the molecule, rendering it a polar compound. However, the molecule also contains nonpolar regions, namely the tolyl group's methyl and phenyl components and the C-H bonds of the pyrazole ring. The overall polarity is a balance between these polar and nonpolar functionalities.[3]

Intermolecular Forces:

The key intermolecular interactions at play for 1-Tosylpyrazole include:

-

Dipole-dipole interactions: Stemming from the polar sulfonyl and pyrazole moieties.

-

London dispersion forces: Arising from the aromatic rings and the overall molecular structure.

-

Hydrogen bond accepting capabilities: The nitrogen atoms in the pyrazole ring and the oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors.[4]

A solvent's ability to engage in these interactions will dictate its capacity to dissolve 1-Tosylpyrazole.[3][4]

Predicted Solubility in Common Organic Solvents

Based on the principles outlined above, we can predict the solubility of 1-Tosylpyrazole in various classes of organic solvents. The following table summarizes these predictions, categorizing solvents by their polarity.

| Solvent Class | Representative Solvents | Predicted Solubility of 1-Tosylpyrazole | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | These solvents have large dipole moments and can effectively solvate the polar regions of 1-Tosylpyrazole through strong dipole-dipole interactions.[3] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | While capable of hydrogen bonding, the primary interaction will be dipole-dipole. The alkyl chains of the alcohols may slightly reduce solubility compared to polar aprotic solvents of similar polarity.[3] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents are of intermediate polarity and can engage in dipole-dipole interactions. They are good at dissolving a wide range of organic compounds. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Low to Moderate | Diethyl ether is relatively nonpolar. THF, being more polar, is expected to be a better solvent for 1-Tosylpyrazole. |

| Aromatic | Toluene, Benzene | Low | The primary interactions would be London dispersion forces with the aromatic rings of 1-Tosylpyrazole. The overall polarity mismatch limits solubility. |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Very Low / Insoluble | These solvents only exhibit weak London dispersion forces and cannot effectively solvate the polar functional groups of 1-Tosylpyrazole.[1][2] |

Experimental Determination of Solubility

While theoretical predictions are useful, empirical determination is essential for obtaining precise solubility data. The following section provides a standardized protocol for this purpose.

Materials and Equipment

-

1-Tosylpyrazole (analytical grade)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Thermostatically controlled shaker or magnetic stirrer with temperature probe

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Experimental Protocol

-

Preparation of Saturated Solutions: a. Add an excess amount of 1-Tosylpyrazole to a vial. The excess solid is crucial to ensure saturation. b. Accurately pipette a known volume of the desired solvent (e.g., 2.00 mL) into the vial. c. Securely cap the vial to prevent solvent evaporation. d. Place the vial in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C). e. Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure it reaches equilibrium. The solution should have a visible amount of undissolved solid at the end of this period.

-

Sample Collection and Preparation: a. After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. b. Centrifuge the vials to ensure complete sedimentation of the undissolved solid. c. Carefully withdraw an aliquot of the clear supernatant using a pre-warmed pipette to avoid premature crystallization. d. Immediately dilute the aliquot with a known volume of a suitable solvent (often the same solvent used for dissolution or a mobile phase component) in a volumetric flask to bring the concentration within the linear range of the analytical method.

-

Quantitative Analysis (HPLC): a. Prepare a series of standard solutions of 1-Tosylpyrazole of known concentrations. b. Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration. c. Inject the diluted sample solution from step 2d into the HPLC. d. Determine the concentration of the diluted sample from the calibration curve. e. Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of 1-Tosylpyrazole in the tested solvent at the specified temperature.

The following diagram illustrates the workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of 1-Tosylpyrazole.

Factors Influencing Solubility

Several factors can influence the solubility of 1-Tosylpyrazole, and it is crucial to control them for reproducible results.

-

Temperature: The solubility of solids in liquids generally increases with temperature, as the dissolution process is often endothermic.[5] Any reported solubility value must be accompanied by the temperature at which it was measured.

-

Purity of Solute and Solvent: Impurities can alter the intermolecular forces and, consequently, the solubility. Using high-purity materials is essential for accurate measurements.

-

Pressure: For solid-liquid systems, pressure has a negligible effect on solubility.[5]

The interplay of these factors is visualized in the diagram below.

Caption: Key factors influencing the solubility of 1-Tosylpyrazole.

Conclusion

References

- University of Calgary. (2023, August 31). Solubility of Organic Compounds.

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? Chemistry For Everyone. Retrieved from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

YouTube. (2025, February 9). What Affects Solubility Of Organic Compounds? Chemistry For Everyone. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

-

BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved from [Link]

-

PubChem. (n.d.). 1-p-Tolyl-1H-pyrazole. Retrieved from [Link]

-

Murov, S. (2023, September 7). Properties of Common Organic Solvents. Retrieved from [Link]

Sources

reactivity of the pyrazole ring in 1-Tosylpyrazole

An In-Depth Technical Guide to the Reactivity of the 1-Tosylpyrazole Ring

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and diverse biological activities.[1] The introduction of a tosyl (p-toluenesulfonyl) group at the N1 position dramatically alters the chemical behavior of the pyrazole ring, transforming it from a relatively electron-rich aromatic system into a highly versatile, electron-deficient building block. This guide provides a comprehensive exploration of the reactivity of 1-tosylpyrazole, moving beyond simple descriptions to explain the causal electronic effects that govern its synthetic transformations. We will delve into the key reactions that leverage the tosyl group's influence, including electrophilic and nucleophilic substitutions, metalation, cross-coupling reactions, and deprotection strategies. Detailed experimental protocols, mechanistic diagrams, and comparative data are provided to equip researchers with the practical insights needed to effectively utilize this powerful synthetic intermediate.

The Dual Nature of the N-Tosyl Group: An Electronic Control Element

At the heart of 1-tosylpyrazole's unique reactivity is the powerful electron-withdrawing nature of the tosyl group. Unlike N-H or N-alkyl pyrazoles, where the nitrogen lone pairs contribute to the ring's aromatic sextet and enhance its nucleophilicity, the N-tosyl group actively pulls electron density out of the ring system via both inductive and resonance effects.

This electronic perturbation imparts a dual character to the 1-tosylpyrazole scaffold:

-

Deactivation Towards Electrophiles: The reduced electron density significantly deactivates the pyrazole ring towards classical electrophilic aromatic substitution (SEAr), making such reactions more challenging compared to their N-unsubstituted counterparts.[2][3]

-

Activation Towards Nucleophiles and Bases: Conversely, the electron-deficient nature of the ring enhances the acidity of the C-H protons, particularly at the C5 position. This facilitates regioselective deprotonation (metalation) by strong bases, opening a gateway to a host of nucleophilic functionalization pathways that are inaccessible for electron-rich pyrazoles.

The tosyl group also serves as a robust protecting group that can be readily removed at a later synthetic stage, restoring the N-H pyrazole. This combination of electronic activation and protective capability makes 1-tosylpyrazole a strategic intermediate for the synthesis of complex, highly substituted pyrazole derivatives.

Logical Framework for 1-Tosylpyrazole Reactivity

Caption: The influence of the N-tosyl group on pyrazole reactivity.

Synthesis of 1-Tosylpyrazole Derivatives

The most common and regioselective methods for preparing 1-tosylpyrazoles involve the cyclization of appropriately functionalized precursors. A highly efficient strategy is the electrophilic cyclization of α,β-alkynic tosylhydrazones. This approach offers excellent regioselectivity and tolerance for a wide range of functional groups.[4]

Example Synthesis: Temperature-Controlled Electrophilic Cyclization

A practical method involves the temperature-controlled cyclization of α,β-alkynic hydrazones. By simply tuning the reaction temperature, the synthesis can be directed towards either N-H pyrazoles or N-tosylpyrazoles, showcasing a divergent and atom-economical approach.[4]

Experimental Protocol: Synthesis of 3,5-diphenyl-1-tosyl-1H-pyrazole[4]

-

Setup: To a 10 mL round-bottom flask, add the starting α,β-alkynic hydrazone (1a, 0.2 mmol).

-

Solvent: Add ethanol (EtOH, 2.0 mL) to the flask.

-

Heating: Place the flask in a preheated oil bath at 60 °C.

-

Reaction: Stir the mixture under an air atmosphere for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: Purify the crude residue by silica gel column chromatography using a mixture of petroleum ether (PE) and ethyl acetate (AcOEt) as the eluent to afford the pure product.

| Product | Structure | Yield |

| 3,5-diphenyl-1-tosyl-1H-pyrazole (2a) | 93% |

Table 1: Representative yield for the synthesis of a 1-tosylpyrazole derivative.[4]

Electrophilic Aromatic Substitution: Reactivity Under Duress

As predicted by its electron-deficient nature, the 1-tosylpyrazole ring is significantly less reactive towards electrophiles than N-H pyrazole. Classical electrophilic substitution reactions like nitration and Friedel-Crafts acylation are often sluggish and require harsh conditions. However, halogenation, particularly iodination, can proceed effectively, providing valuable intermediates for further functionalization.

Transition-Metal-Free Iodination

A robust method for the regioselective synthesis of 4-iodo-1-tosylpyrazoles involves the iodocyclization of N-propargyl-N′-tosylhydrazines. This reaction proceeds without a transition-metal catalyst, using molecular iodine (I₂) as the iodine source.[5] The reaction is believed to proceed via an iodonium-induced electrophilic cyclization.

Sources

- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 2. scribd.com [scribd.com]

- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

An In-depth Technical Guide to the Role of the Tosyl Group in 1-Tosylpyrazole Reactivity

Abstract

The tosyl (p-toluenesulfonyl) group, when attached to the N1 position of a pyrazole ring, profoundly alters the heterocycle's electronic landscape and reactivity. This guide provides an in-depth analysis of the multifaceted roles of the tosyl group in 1-tosylpyrazole chemistry, tailored for researchers, scientists, and professionals in drug development. We will explore its function as a powerful electron-withdrawing group, a stable protecting group, and a competent leaving group. By examining its influence on regioselectivity and its utility in key synthetic transformations such as cross-coupling and cycloaddition reactions, this paper offers both mechanistic insights and practical, field-proven methodologies.

The Fundamental Electronic and Steric Influence of the N1-Tosyl Group

The p-toluenesulfonyl (tosyl) group is a univalent functional group with the formula -SO₂C₆H₄CH₃.[1][2] Its attachment to the pyrazole N1 position is not a passive modification; it fundamentally redefines the chemical personality of the pyrazole core through a combination of electronic and steric effects.

Potent Electron-Withdrawing Nature

The sulfonyl moiety of the tosyl group is strongly electron-withdrawing due to the high electronegativity of the oxygen atoms and the sulfur atom's d-orbital participation in resonance. This effect significantly reduces the electron density of the pyrazole ring system. This perturbation is critical, as it:

-

Modulates Nucleophilicity and Basicity: The lone pair of the N2 nitrogen becomes less available, decreasing the pyrazole's basicity (pKb) and its nucleophilicity in reactions like alkylation.[3]

-

Activates the Ring for Nucleophilic Attack: By rendering the pyrazole ring electron-deficient, the tosyl group makes the carbon atoms, particularly C3 and C5, more susceptible to attack by nucleophiles.

-

Influences Spectroscopic Properties: This electron withdrawal results in a downfield shift of the pyrazole ring protons in ¹H NMR spectra compared to their N-H or N-alkyl counterparts.[4]

The diagram below illustrates the inductive and mesomeric electron withdrawal exerted by the tosyl group on the pyrazole ring.

Caption: Synthetic workflow involving cross-coupling and detosylation.

Controlling Regioselectivity

Regioselectivity refers to the preference for bond formation at one position over other possible positions. [5]The N1-tosyl group exerts strong control over the regiochemical outcome of reactions on the pyrazole ring.

-

In Electrophilic Aromatic Substitution: The powerful electron-withdrawing nature of the N1-tosyl group deactivates the entire ring towards electrophiles. However, substitution, when forced, typically occurs at the C4 position, as the N2 atom directs the electrophile away from C3 and C5.

-

In Deprotonation/Metalation: The tosyl group enhances the acidity of the C5 proton. Treatment with a strong base (e.g., n-BuLi) can lead to selective deprotonation at C5, creating a nucleophilic center that can be trapped with various electrophiles. This provides a reliable route to 5-substituted pyrazoles.

Modulating Cycloaddition Reactions

Cycloaddition reactions are powerful tools for constructing cyclic molecules. [6]1-Tosylpyrazole can participate in these reactions, where the tosyl group modifies the electronic properties of the pyrazole's π-system. For instance, in [4+2] cycloadditions (Diels-Alder reactions), the electron-deficient nature of the 1-tosylpyrazole ring enhances its reactivity as a dienophile.

Key Methodologies and Experimental Protocols

Theoretical understanding must be paired with practical application. This section provides validated protocols for the synthesis and manipulation of 1-tosylpyrazoles.

Protocol: Synthesis of 1-Tosylpyrazoles

A common method for synthesizing 1-tosylpyrazoles involves the reaction of a substituted pyrazole with tosyl chloride in the presence of a base. A divergent synthesis can also be achieved under temperature-controlled conditions from tosylhydrazones. [4] Example: Synthesis of 3,5-diphenyl-1-tosyl-1H-pyrazole[4]

-

Reagents & Setup: To a solution of 3,5-diphenyl-1H-pyrazole (1.0 mmol) in a suitable solvent (e.g., Dichloromethane, 10 mL) in a round-bottom flask, add triethylamine (1.5 mmol). Cool the mixture to 0 °C in an ice bath.

-

Addition: Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 mmol) in the same solvent (5 mL) to the cooled mixture with stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting pyrazole is consumed.

-

Work-up: Quench the reaction with water (10 mL) and separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution (1x 10 mL) and brine (1x 10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-tosylpyrazole. [4]

Protocol: Detosylation of 1-Tosylpyrazoles

The removal of the tosyl group is critical for unmasking the N-H functionality in the final stages of a synthesis. This can be achieved using various reagents, with potassium t-butoxide being effective. [7]

-

Reagents & Setup: Dissolve the 1-tosylpyrazole (1.0 mmol) in anhydrous Tetrahydrofuran (THF, 15 mL) in a flask under an inert atmosphere (e.g., Nitrogen or Argon).

-

Cooling: Cool the solution to -30 °C using a dry ice/acetone bath.

-

Deprotection: Add potassium t-butoxide (KOtBu, 3.0 mmol) portion-wise to the solution while maintaining the low temperature.

-

Reaction: Stir the mixture at -30 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

-

Work-up: Carefully quench the reaction by adding saturated aqueous ammonium chloride solution (15 mL). Extract the product with ethyl acetate (3x 20 mL).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product via column chromatography to obtain the N-H pyrazole. [7]

Data Presentation: Spectroscopic Signatures

The electronic impact of the tosyl group is clearly observable in NMR spectroscopy. The table below presents representative ¹H and ¹³C NMR chemical shift data for a 1-tosylpyrazole, illustrating the significant downfield shifts indicative of an electron-poor aromatic system.

| Compound | Structure | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Reference |

| 3,5-diphenyl-1-tosyl-1H-pyrazole | 1-Tosyl-3,5-diphenylpyrazole | 7.87 (d, 2H), 7.65 (d, 2H), 7.53-7.39 (m, 8H), 7.22 (d, 2H), 6.63 (s, 1H, pyrazole C4-H), 2.38 (s, 3H, Tol-CH₃) | 155.19, 149.47, 145.33, 134.90, 131.38, 130.02, 129.66, 129.48, 129.32, 128.72, 128.05, 127.83, 126.48, 109.52 (pyrazole C4) , 21.68 (Tol-CH₃) | [4] |

| 3-(4-chlorophenyl)-5-phenyl-1-tosyl-1H-pyrazole | 1-Tosyl-3-(4-chlorophenyl)-5-phenylpyrazole | 7.82-7.75 (m, 2H), 7.63 (d, 2H), 7.52-7.42 (m, 5H), 7.41-7.34 (m, 2H), 7.22 (d, 2H), 6.58 (s, 1H, pyrazole C4-H), 2.38 (s, 3H, Tol-CH₃) | 153.94, 149.52, 145.47, 135.20, 134.79, 130.00, 129.92, 129.70, 129.56, 129.42, 128.93, 128.07, 127.85, 127.72, 109.25 (pyrazole C4) , 21.70 (Tol-CH₃) | [4] |

Note: The C4-H proton signal around 6.6 ppm and the C4 carbon signal around 109 ppm are characteristic features influenced by the N1-tosyl group.

Applications in Drug Discovery and Development

The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. [8][9][10]The strategic use of the N1-tosyl group allows for the controlled and regioselective synthesis of complex pyrazole derivatives. For example, pyrazole-tosylamide derivatives have been designed and synthesized as potential apoptosis inducers for cancer therapy. [11]The ability to install the tosyl group, perform selective functionalization on the pyrazole ring, and then remove it provides a powerful platform for building molecular libraries and optimizing structure-activity relationships (SAR) in drug discovery programs.

Caption: Logical workflow for using 1-tosylpyrazole in drug discovery.

Conclusion

The tosyl group is far more than a simple protecting group in the context of pyrazole chemistry. It is a powerful control element that fundamentally dictates reactivity and selectivity. Its strong electron-withdrawing nature activates the pyrazole ring for a range of transformations while its steric bulk and electronic influence provide exceptional regiochemical control. The ability to install this group to guide a synthetic sequence and subsequently remove it under specific conditions grants chemists a strategic advantage in the synthesis of complex, highly functionalized pyrazole derivatives. For professionals in drug development, mastering the chemistry of 1-tosylpyrazole opens a reliable and versatile pathway to novel chemical entities with significant therapeutic potential.

References

-

Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576–579. Available at: [Link]

-

Li, J., et al. (2021). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 26(11), 3197. Available at: [Link]

-

Katritzky, A. R., et al. (2004). Synthesis of β-Tosylethylhydrazine and Its Use in Preparation of N-Protected Pyrazoles and 5-Aminopyrazoles. The Journal of Organic Chemistry, 69(1), 148-151. Available at: [Link]

-

Grokipedia. (n.d.). Tosyl group. Available at: [Link]

-

Journal of the Chinese Chemical Society. (2007). An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. Journal of the Chinese Chemical Society, 54(4), 1039-1044. Available at: [Link]

-

Wikipedia. (n.d.). Tosyl group. Available at: [Link]

-

Gosselin, F., et al. (2006). Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Synlett, 2006(20), 3267-3270. Available at: [Link]

-

Kuzu, B., & Arzuk, E. (2024). Discovery of New Pyrazole-Tosylamide Derivatives as Apoptosis Inducers Through BCL-2 Inhibition and Caspase-3 Activation. Chemistry & Biodiversity, e202401673. Available at: [Link]

-

Loh, K. K., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 642159. Available at: [Link]

-

Wang, J., & Valdés, C. (2016). Recent Advances in Transition-Metal-Catalyzed Cross-Coupling Reactions With N-Tosylhydrazones. Topics in Current Chemistry, 374(4), 42. Available at: [Link]

-

Miller, A. K., et al. (2018). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. Inorganic chemistry, 57(23), 14602–14609. Available at: [Link]

-

Tejero, J., et al. (2007). Mechanistic studies on the intramolecular cyclization of O-tosyl phytosphingosines to jaspines. The Journal of organic chemistry, 72(10), 3820–3827. Available at: [Link]

-

John, S., et al. (2022). Exploring the Effect of Electron Withdrawing Groups on Optoelectronic Properties of Pyrazole Derivatives as Efficient Donor and Acceptor Materials for Photovoltaic Devices. Journal of Molecular Structure, 1250, 131767. Available at: [Link]

-

Gomes, P. A., et al. (2020). Styrylpyrazoles: Properties, Synthesis and Transformations. Molecules, 25(24), 5906. Available at: [Link]

-

Worthington, R. J., et al. (2021). A mechanistic investigation of the Pd-catalyzed cross-coupling between N-tosylhydrazones and aryl. ChemRxiv. Available at: [Link]

-

Khan, T., et al. (2025). Formation of Pyrazole from Reactions of Sydnones with Cyclopentadiene Followed by Dehydrogenation. Mini-Reviews in Organic Chemistry. Available at: [Link]

-

ResearchGate. (2018). Diazo Compounds and N-Tosylhydrazones: Novel Cross-Coupling Partners in Transition-Metal-Catalyzed Reactions. Available at: [Link]

-

Gensch, T., et al. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Biochemistry, 55(40), 5585–5598. Available at: [Link]

-

Gomaa, A. M. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7377. Available at: [Link]

-

Wikipedia. (n.d.). Leaving group. Available at: [Link]

-

Wang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(7), 785-802. Available at: [Link]

-

Quiroga, J., & Insuasty, B. (2021). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 26(17), 5339. Available at: [Link]

-

Fors, B. P., & Buchwald, S. L. (2010). Stille cross-coupling reactions of aryl mesylates and tosylates using a biarylphosphine based catalyst system. Heterocycles, 80(2), 1215-1226. Available at: [Link]

-

Dondoni, A., & Massi, A. (2018). Cycloaddition reactions for antiviral compounds. Comprehensive Medicinal Chemistry III, 364-399. Available at: [Link]

-

Kumar, V., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Current Organic Chemistry, 25(10), 1227-1246. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Available at: [Link]

-

Jakhar, K., et al. (2017). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences Review and Research, 45(2), 168-176. Available at: [Link]

-

Professor Dave Explains. (2020, February 7). Stereospecificity vs. Stereoselectivity and Regiospecificity vs. Regioselectivity [Video]. YouTube. Available at: [Link]

-

Hsieh, M.-C., et al. (2017). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Molecules, 22(5), 820. Available at: [Link]

-

Kim, D., & Hartwig, J. F. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Angewandte Chemie International Edition, 51(45), 11368-11372. Available at: [Link]

-

Chemistry with Caroline. (2022, November 2). What is the OTs Leaving Group in Organic Chemistry? [Video]. YouTube. Available at: [Link]

-

Aiello, E., et al. (2000). CHEMOSELECTIVE SYNTHESIS OF PYRAZOLE DERIVATIVES VIA β-ENAMINO KETO ESTERS. ARKIVOC. Available at: [Link]

-

LibreTexts Chemistry. (2019). 9.4: Tosylate—Another Good Leaving Group. Available at: [Link]

-